molecular formula C14H18O4 B14399293 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one CAS No. 89866-97-7

3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one

Katalognummer: B14399293
CAS-Nummer: 89866-97-7
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: YENIJMVQIRGOHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one is a chemical compound with a complex structure that includes a phenyl group, a methyloxirane ring, and dimethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylpropanone derivative with methyloxirane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The methyloxirane ring and dimethoxy groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is conducted to explore its potential therapeutic uses, including its role in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The methyloxirane ring and phenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.

    3-(3-Methyloxiran-2-yl)propan-1-ol: This compound shares the methyloxirane ring but has different functional groups, leading to distinct chemical behavior.

Uniqueness

3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

89866-97-7

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

3,3-dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C14H18O4/c1-13(10-18-13)12(15)9-14(16-2,17-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

YENIJMVQIRGOHB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C(=O)CC(C2=CC=CC=C2)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.